molecular formula C17H19FN2O B1487478 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol CAS No. 1171917-73-9

4-(4-Benzylpiperazin-1-yl)-3-fluorophenol

Cat. No.: B1487478
CAS No.: 1171917-73-9
M. Wt: 286.34 g/mol
InChI Key: PIPUVIVUPYSYRA-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-3-fluorophenol is a useful research compound. Its molecular formula is C17H19FN2O and its molecular weight is 286.34 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(4-Benzylpiperazin-1-yl)-3-fluorophenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial activity by interacting with oxidoreductase enzymes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and leading to antimicrobial effects.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect neurogenesis in the hippocampus, which is crucial for memory and emotional regulation . Additionally, it can alter the expression of genes involved in these processes, thereby impacting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain oxidoreductase enzymes by binding to their active sites . This binding interaction can result in changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability and gradual degradation. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have therapeutic effects, such as antimicrobial and neurogenic activities . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it has been shown to undergo metabolic transformations involving oxidoreductase enzymes . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be localized to particular cellular compartments, where it accumulates and exerts its effects . The distribution pattern is influenced by its interactions with cellular transport mechanisms and binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization signals ensure that the compound reaches its site of action, where it can effectively modulate cellular processes.

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c18-16-12-15(21)6-7-17(16)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPUVIVUPYSYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.